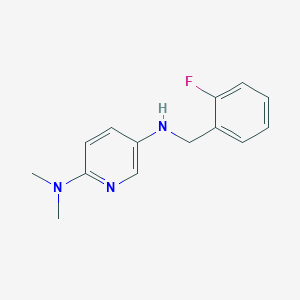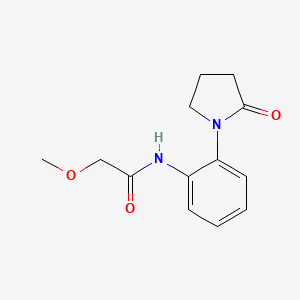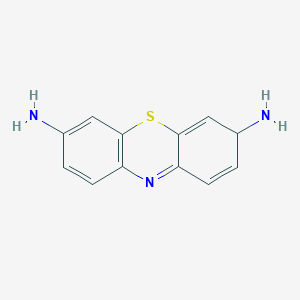
3H-phenothiazine-3,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-phenothiazine-3,7-diamine: is an organic compound with the molecular formula C12H11N3S It is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-phenothiazine-3,7-diamine typically involves the cyclization of diphenylamine derivatives. One common method is the oxidative cyclization of 1,2-diaminobenzene with sulfur-containing reagents. This reaction can be carried out under various conditions, including the use of oxidizing agents such as ferric chloride or iodine .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3H-phenothiazine-3,7-diamine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The amino groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride, iodine, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.
Electrophiles: Various electrophiles, such as alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed:
Oxidation Products: 3H-phenothiazine-3-one, 7-hydroxy-3H-phenothiazine-3-one.
Substituted Derivatives: Various substituted phenothiazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3H-phenothiazine-3,7-diamine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound and its derivatives are studied for their antimicrobial, antitumor, and neuroprotective properties. These compounds have shown promise in the development of new therapeutic agents .
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential use in treating various medical conditions, such as schizophrenia, nausea, and vomiting. Their ability to interact with neurotransmitter receptors makes them valuable in psychopharmacology .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3H-phenothiazine-3,7-diamine involves its interaction with various molecular targets and pathways. The compound can bind to neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Phenothiazine: The parent compound of 3H-phenothiazine-3,7-diamine, known for its antipsychotic and antiemetic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Perphenazine: Another phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C12H11N3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3H-phenothiazine-3,7-diamine |
InChI |
InChI=1S/C12H11N3S/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-7H,13-14H2 |
InChI Key |
XHERJWTTXZCIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C=C3)N)SC2=CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)
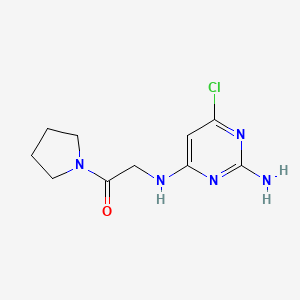
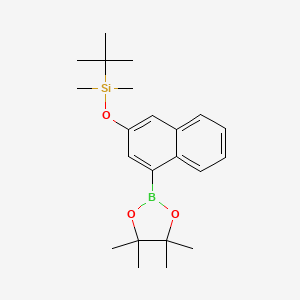
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
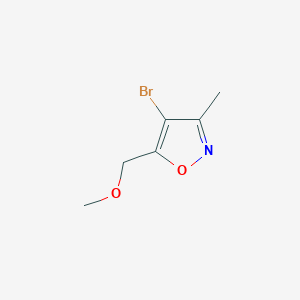
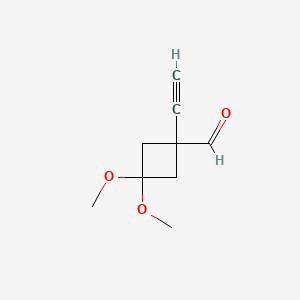

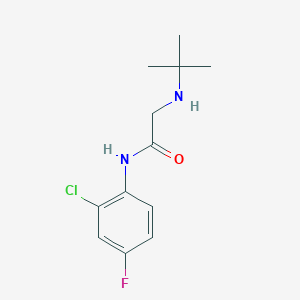
![n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B14900308.png)
